4-Methyl-4-(4-nitrophenyl)oxetan-2-one
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Overview
Description
4-Methyl-4-(4-nitrophenyl)oxetan-2-one is an organic compound that belongs to the oxetane family Oxetanes are four-membered cyclic ethers with significant interest in medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzaldehyde with methyl vinyl ketone in the presence of a base to form the corresponding oxetane . The reaction conditions often include moderate heating and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(4-nitrophenyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Scientific Research Applications
4-Methyl-4-(4-nitrophenyl)oxetan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The oxetane ring can also participate in ring-opening reactions, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxetanone: Similar in structure but lacks the nitrophenyl group.
4-Methyl-4-phenyl-2-oxetanone: Similar but with a phenyl group instead of a nitrophenyl group.
4-Nitrophenyl-2-oxetanone: Similar but lacks the methyl group.
Properties
CAS No. |
88351-51-3 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-methyl-4-(4-nitrophenyl)oxetan-2-one |
InChI |
InChI=1S/C10H9NO4/c1-10(6-9(12)15-10)7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3 |
InChI Key |
BEFDPGNNBRVGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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